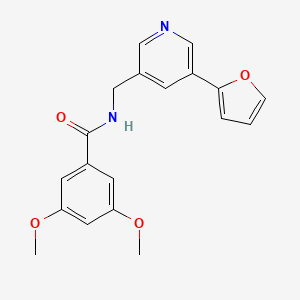

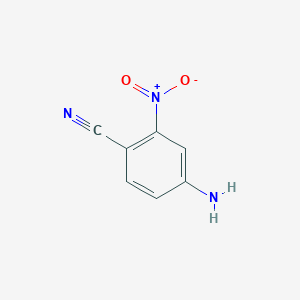

3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

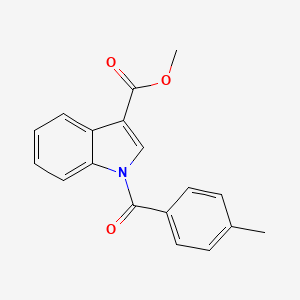

3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a quinazolinone derivative that has been used in scientific research to study its potential applications and effects. This compound is synthesized using a three-step process which involves bromination, methylation, and thiolysis. 3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in various scientific research fields, such as biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Analgesic Activity

Compounds with the quinazolinone framework, such as 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, have been reported to exhibit significant analgesic activity. These compounds showed analgesic activity comparable to standard analgesic drugs in in vitro models, indicating their potential in pain management (Osarumwense Peter Osarodion, 2023).

Hypolipidemic Activities

Quinazolinones and their derivatives have been explored for their hypolipidemic activities. For instance, NO-1886 and its analogs were synthesized to study their effects on lipid metabolism. These compounds demonstrated the ability to lower triglyceride and total cholesterol levels, suggesting their potential as hypolipidemic agents (Y. Kurogi et al., 1996).

H1-antihistaminic Agents

Novel quinazolin-4(3H)-ones have shown promising H1-antihistaminic activity in vivo on guinea pigs, offering protection against histamine-induced bronchospasm. These findings suggest their potential in developing new classes of H1-antihistaminic agents (V. Alagarsamy, P. Parthiban, 2013).

Antimicrobial Activity

Research on furothiazolo pyrimido quinazolinones derived from visnagenone or khellinone has demonstrated significant growth inhibition of bacteria and fungi. This highlights their potential as effective antimicrobial agents (A. Abu‐Hashem, 2018).

Antitumor Agents

Quinazolinone derivatives have also been evaluated for their antitumor activities against Ehrlich Ascites Carcinoma cells. The synthesis of these compounds opens avenues for developing novel antitumor agents (S. Barakat et al., 2007).

Corrosion Inhibition

Quinazolinone derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media. Their inhibition efficiency, as high as 96% for certain compounds, indicates their utility in industrial applications to prevent corrosion (N. Errahmany et al., 2020).

properties

IUPAC Name |

3-(4-bromophenyl)-5-methyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c1-9-3-2-4-12-13(9)14(19)18(15(20)17-12)11-7-5-10(16)6-8-11/h2-8H,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBRQFSEJIYRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=S)N(C2=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2877539.png)

![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2877545.png)

![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)

![5-Methyl-2-azaspiro[3.3]heptane; oxalic acid](/img/structure/B2877549.png)

![1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2877556.png)